

A Comprehensive Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tert-Butyl azepan-3-ylcarbamate

Cat. No.: B1588956

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

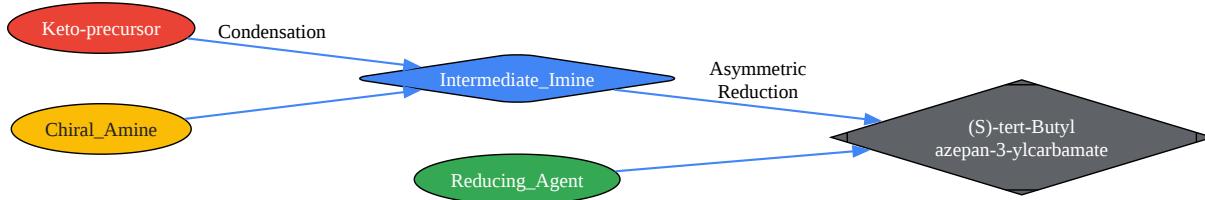
Introduction

(S)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, coupled with the versatile carbamate protecting group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The specific stereochemistry of the (S)-enantiomer is often crucial for achieving desired biological activity and selectivity. This guide provides an in-depth overview of the molecular properties, synthesis, analysis, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(S)-tert-Butyl azepan-3-ylcarbamate** is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic behavior in larger molecules.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	214.30 g/mol	[1] [2]
CAS Number	213990-48-8	[5]
Appearance	White solid	[6]
Boiling Point	323 °C	[4]
SMILES	CC(C) (C)OC(=O)N[C@H]1CCCCNC 1	[7]
InChI	InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1	[1]


Note: The properties listed are for the (S)-enantiomer. The racemic mixture and the (R)-enantiomer will have similar physical properties but may differ in their biological activities.

Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure **(S)-tert-Butyl azepan-3-ylcarbamate** is a key challenge. Various synthetic strategies have been developed, often involving asymmetric synthesis or resolution of a racemic mixture. A common approach involves the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry.

Illustrative Synthetic Pathway: Reductive Amination

One plausible synthetic route involves the asymmetric reductive amination of a suitable keto-precursor. This method offers good control over the stereochemistry at the C3 position of the azepane ring.

[Click to download full resolution via product page](#)

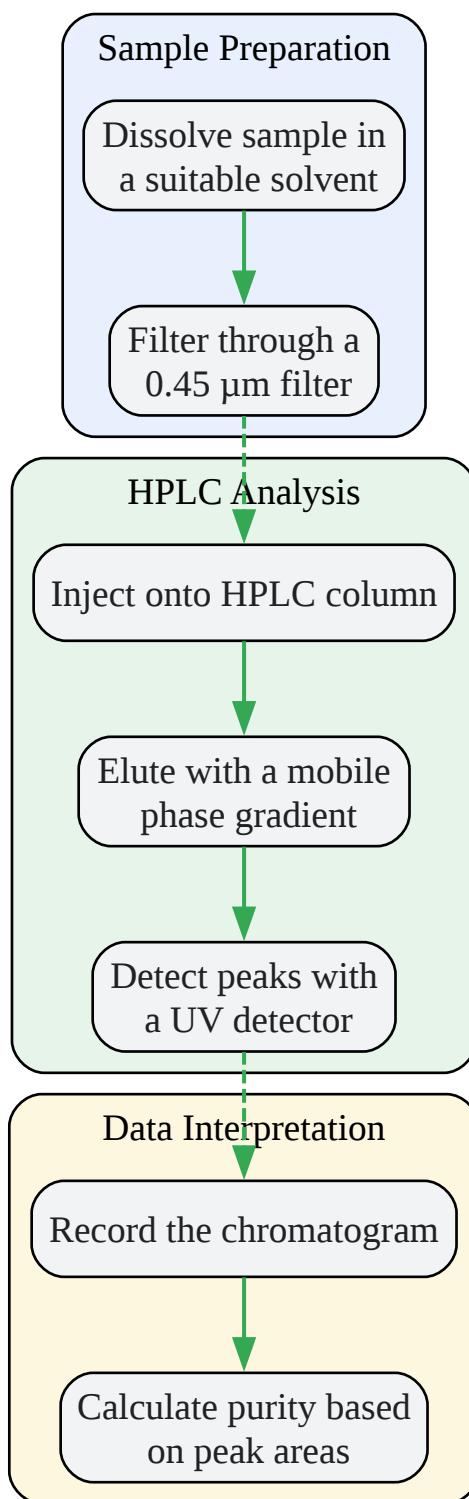
Caption: A generalized workflow for the asymmetric reductive amination to produce **(S)-tert-Butyl azepan-3-ylcarbamate**.

Causality in Experimental Choices:

- Choice of Chiral Auxiliary/Catalyst: The selection of a specific chiral amine or catalyst is paramount. Its steric and electronic properties directly influence the facial selectivity of the reduction step, thereby determining the enantiomeric excess of the final product.
- Reducing Agent: The nature of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is chosen based on its reactivity and selectivity. Milder reducing agents are often preferred to avoid over-reduction or side reactions.
- Solvent and Temperature: These parameters are optimized to control the reaction kinetics and the stability of the intermediate imine. Aprotic solvents are commonly used to prevent unwanted side reactions with the reducing agent.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of **(S)-tert-Butyl azepan-3-ylcarbamate** is critical for its use in drug development. A combination of analytical techniques is employed for comprehensive characterization.


Key Analytical Methods

Technique	Purpose
¹ H and ¹³ C NMR Spectroscopy	Structural elucidation and confirmation of the chemical framework.
Mass Spectrometry (MS)	Determination of the molecular weight and confirmation of the elemental composition. ^[8]
High-Performance Liquid Chromatography (HPLC)	Assessment of chemical purity and quantification of impurities. ^{[8][9]}
Chiral HPLC	Determination of enantiomeric purity (enantiomeric excess, ee%). ^[8]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of key functional groups (e.g., N-H, C=O).

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of **(S)-tert-Butyl azepan-3-ylcarbamate**.

- Instrumentation: An HPLC system equipped with a UV detector is required.^[9]
- Column: A C18 reversed-phase column is typically suitable.^[9]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.^[9]
- Sample Preparation: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
- Injection and Analysis: A specific volume of the sample solution is injected onto the column, and the chromatogram is recorded.
- Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

[Click to download full resolution via product page](#)

Caption: A standard workflow for determining the purity of **(S)-tert-Butyl azepan-3-ylcarbamate** using HPLC.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amine at the 3-position allows for selective functionalization of the azepane ring, making **(S)-tert-Butyl azepan-3-ylcarbamate** a versatile intermediate.[10]

Key Therapeutic Areas:

- Kinase Inhibitors: The azepane moiety can serve as a key structural element in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[10]
- GPCR Ligands: Derivatives of **(S)-tert-Butyl azepan-3-ylcarbamate** have been explored as ligands for G-protein coupled receptors, which are important targets for a wide range of diseases.
- CNS Agents: The rigid conformation of the azepane ring can be advantageous in the design of centrally active agents targeting neurological and psychiatric disorders.

The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further elaborated through various chemical transformations, including acylation, alkylation, and reductive amination.[10][11] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **(S)-tert-Butyl azepan-3-ylcarbamate**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. The compound may cause skin and eye irritation.[1]

Conclusion

(S)-tert-Butyl azepan-3-ylcarbamate is a valuable and versatile building block in modern drug discovery. Its unique structural features and the presence of a readily cleavable protecting group provide medicinal chemists with a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and analytical

characterization is essential for its successful application in the development of new therapeutics.

References

- PubChem.
- PubChem. tert-Butyl azetidin-3-yl(methyl)
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]
- Cenmed. (R)
- ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Michael Pittelkow.
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1017575-47-1|tert-Butyl (S)-azepan-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]
- 5. 213990-48-8|(S)-tert-Butyl azepan-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cenmed.com [cenmed.com]
- 8. nbino.com [nbino.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyl (3-azidopropyl)carbamate, 129392-84-3 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588956#s-tert-butyl-azepan-3-ylcarbamate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com